molecular formula C11H11NS2 B8685500 7-propyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

7-propyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B8685500
M. Wt: 221.3 g/mol
InChI Key: UYUXDVLWCSWSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole typically involves the following steps :

    Starting Materials: The synthesis begins with commercially available bromothiophene precursors.

    Cadogan Reaction: This reaction is used to form the central pyrrole ring.

    Buchwald-Hartwig-Type Aminations: These aminations are also employed to construct the central pyrrole ring.

Industrial Production Methods

While specific industrial production methods for 4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole are not widely documented, the synthesis generally follows the same principles as the laboratory methods but on a larger scale. This involves optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole undergoes various types of chemical reactions, including :

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole has a wide range of scientific research applications, including :

    Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and conductive polymers.

    Photovoltaic Materials: It is used in the development of organic solar cells due to its excellent electronic properties.

    Biological Research: It is used in the study of biological systems and as a probe in various biochemical assays.

    Industrial Applications: It is used in the production of advanced materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole include :

    Dithieno[3,2-b2’,3’-d]pyrrole (DTP): The parent compound without the propyl group.

    N-Alkyl Dithieno[3,2-b2’,3’-d]pyrrole: DTP derivatives with various alkyl groups.

    N-Acyl Dithieno[3,2-b2’,3’-d]pyrrole: DTP derivatives with acyl groups.

    Pyrrolo[3,2-d4,5-d’]bisthiazole (PBTz): A fused DTP derivative.

Uniqueness

4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole is unique due to its propyl group, which enhances its solubility and processability compared to its parent compound and other derivatives. This makes it particularly useful in the development of advanced materials for organic electronics and photovoltaic applications .

Properties

Molecular Formula

C11H11NS2

Molecular Weight

221.3 g/mol

IUPAC Name

7-propyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

InChI

InChI=1S/C11H11NS2/c1-2-5-12-8-3-6-13-10(8)11-9(12)4-7-14-11/h3-4,6-7H,2,5H2,1H3

InChI Key

UYUXDVLWCSWSLX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C3=C1C=CS3)SC=C2

Origin of Product

United States

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